2-Ethyl-2-methyl-2,3-dihydroperimidine
Description
Properties
CAS No. |
43057-68-7 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-ethyl-2-methyl-1,3-dihydroperimidine |
InChI |
InChI=1S/C14H16N2/c1-3-14(2)15-11-8-4-6-10-7-5-9-12(16-14)13(10)11/h4-9,15-16H,3H2,1-2H3 |
InChI Key |
QOYINWMUFFDLBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NC2=CC=CC3=C2C(=CC=C3)N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-2,3-dihydroperimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminobenzylamine with an aldehyde or ketone, followed by cyclization to form the perimidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2-Ethyl-2-methyl-2,3-dihydroperimidine may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methyl-2,3-dihydroperimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of 2-Ethyl-2-methyl-2,3-dihydroperimidine.
Scientific Research Applications
2-Ethyl-2-methyl-2,3-dihydroperimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyl-2,3-dihydroperimidine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,3-dihydroperimidine
- 2-Ethyl-2,3-dihydroperimidine
- 2,3-Dihydroperimidine
Uniqueness
2-Ethyl-2-methyl-2,3-dihydroperimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Biological Activity
2-Ethyl-2-methyl-2,3-dihydroperimidine is a compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a comparative analysis with similar compounds.
The compound is characterized by its specific substitution pattern, which influences its reactivity and biological properties. It can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to a range of derivatives that may exhibit different biological activities.
The biological activity of 2-Ethyl-2-methyl-2,3-dihydroperimidine is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an important enzyme involved in cellular signaling pathways. The compound demonstrated submicromolar inhibitory activity against PTP1B, indicating its potential as a therapeutic agent for diseases related to insulin resistance and obesity .
Antimicrobial Activity
Research has indicated that derivatives of 2-Ethyl-2-methyl-2,3-dihydroperimidine possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use in developing new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. This property makes it a candidate for further development in cancer therapy .
Study on Protein Tyrosine Phosphatase Inhibition
A study focused on synthesizing a series of 1H-2,3-dihydroperimidine derivatives revealed that specific modifications to the structure enhanced inhibitory potency against PTP1B. Compounds with varying functional groups were tested, and some exhibited IC50 values in the micromolar range, showcasing the importance of structure-activity relationships (SAR) in drug design .
Antimicrobial Screening
Another study evaluated the antimicrobial efficacy of several derivatives derived from 2-Ethyl-2-methyl-2,3-dihydroperimidine. The results indicated significant activity against Gram-positive and Gram-negative bacteria, supporting the notion that this compound could be developed into a new class of antimicrobial agents.
Comparative Analysis
| Compound Name | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| 2-Ethyl-2-methyl-2,3-dihydroperimidine | PTP1B Inhibitor | 8.34 ± 1.07 | Selective over TCPTP |
| 1H-2,3-Dihydroperimidine Derivatives | Antimicrobial | Varies | Effective against multiple bacterial strains |
| Similar Compounds (e.g., 2-Methyl-2,3-dihydroperimidine) | Varies | Varies | Different reactivity and stability |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-ethyl-2-methyl-2,3-dihydroperimidine, and how can impurities be minimized?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted amines and carbonyl compounds under acidic or basic conditions. For example, analogous heterocyclic compounds (e.g., ethylphenidate hydrochloride) are synthesized via esterification and cyclization steps . To minimize impurities like unreacted intermediates or by-products, use gradient purification techniques such as column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection (λ = 254 nm).
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic methods:
- NMR : Use - and -NMR to confirm backbone structure and substituent positions. For example, ethyl and methyl groups should show distinct triplet (δ ~1.2 ppm) and singlet (δ ~1.5 ppm) signals in -NMR.
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] ion).
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% recommended for pharmaceutical relevance) .
Q. What protocols are critical for handling hygroscopic or light-sensitive derivatives of this compound?
- Methodological Answer : Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C. Pre-dry solvents (e.g., molecular sieves for THF) and use gloveboxes for moisture-sensitive reactions. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected -NMR splitting patterns)?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerism) or solvent effects. Strategies include:
- Variable-temperature NMR : Identify coalescence temperatures for proton exchange.
- DFT calculations : Compare theoretical (e.g., Gaussian) and experimental chemical shifts to validate tautomeric forms.
- 2D NMR (COSY, NOESY) : Map coupling networks and spatial proximities .
Q. What experimental designs are optimal for studying the compound’s stability under oxidative or photolytic conditions?
- Methodological Answer : Design stress-testing experiments:
- Oxidative : Expose to 3% HO in acetic acid at 40°C for 24h.
- Photolytic : Use a xenon lamp (ICH Q1B guidelines) with UV-vis monitoring.
- Analyze degradation products via LC-MS/MS and quantify using external calibration curves. Compare degradation pathways to structurally similar compounds (e.g., pyridine derivatives) .
Q. How can computational modeling predict reactivity or interaction mechanisms of this compound?
- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to:
- Map electrostatic potential surfaces for nucleophilic/electrophilic sites.
- Simulate reaction pathways (e.g., ring-opening under acidic conditions).
- Validate models against experimental kinetic data (e.g., Arrhenius plots) .
Q. What statistical approaches are recommended for reconciling contradictory bioactivity data across studies?
- Methodological Answer : Use meta-analysis frameworks:
- Cohen’s d or Hedge’s g : Quantify effect sizes across datasets.
- Random-effects models : Account for heterogeneity in experimental conditions (e.g., cell lines, assay protocols).
- Sensitivity analysis : Identify outliers or confounding variables (e.g., solvent polarity in in vitro assays) .
Data Presentation Guidelines
- Tables : Include retention times (HPLC), spectral assignments (NMR), and degradation rates.
- Figures : Use Arrhenius plots for stability studies and molecular orbital diagrams for computational results.
- Critical Analysis : Discuss limitations (e.g., solvent interference in UV-vis) and propose iterative refinements to experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
